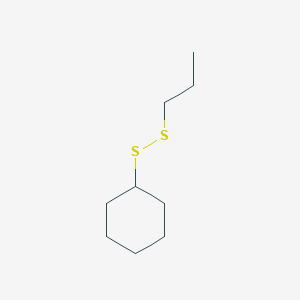
Biphenylene-1,8-diyldiboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biphenylene-1,8-diyldiboronic acid: is an organic compound that belongs to the class of boronic acids It is characterized by the presence of two boronic acid groups attached to a biphenylene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of biphenylene-1,8-diyldiboronic acid typically involves the coupling of boronic acid derivatives with biphenylene precursors. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated batch reactors can be employed to optimize the production process. These methods allow for precise control over reaction parameters, leading to consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: Biphenylene-1,8-diyldiboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid groups to boranes.
Substitution: Electrophilic substitution reactions can occur at the biphenylene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions include boronic esters, borates, boranes, and various substituted biphenylene derivatives .
Aplicaciones Científicas De Investigación
Biphenylene-1,8-diyldiboronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of biphenylene-1,8-diyldiboronic acid involves its ability to form covalent bonds with target molecules. The boronic acid groups can interact with diols and other nucleophiles, leading to the formation of stable complexes. This property is particularly useful in glucose sensing, where the compound binds to glucose molecules, enabling their detection . Additionally, its interactions with biological targets can modulate various biochemical pathways, making it a potential candidate for drug development .
Comparación Con Compuestos Similares
- Benzene-1,4-diboronic acid
- Phenylboronic acid
- Bis(pinacolato)diboron
- 4-Biphenylboronic acid
- 2,5-Thiophenediylbisboronic acid
Comparison: Biphenylene-1,8-diyldiboronic acid stands out due to its unique biphenylene backbone, which imparts distinct electronic and steric properties. Compared to benzene-1,4-diboronic acid, it offers greater rigidity and planarity, which can influence its reactivity and interactions with other molecules. Its ability to form stable complexes with diols makes it particularly valuable in applications such as glucose sensing, where high selectivity and sensitivity are required .
Propiedades
Número CAS |
480438-76-4 |
|---|---|
Fórmula molecular |
C12H10B2O4 |
Peso molecular |
239.8 g/mol |
Nombre IUPAC |
(8-boronobiphenylen-1-yl)boronic acid |
InChI |
InChI=1S/C12H10B2O4/c15-13(16)9-5-1-3-7-8-4-2-6-10(14(17)18)12(8)11(7)9/h1-6,15-18H |
Clave InChI |
AVSQIGJONKDOLH-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C(=CC=C1)C3=CC=CC(=C32)B(O)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal](/img/structure/B14252398.png)
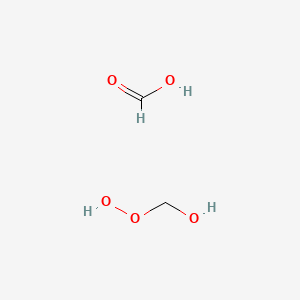
![3-[Cyclohexyl(hydroxy)methyl]pyrrolidine-2,5-dione](/img/structure/B14252409.png)
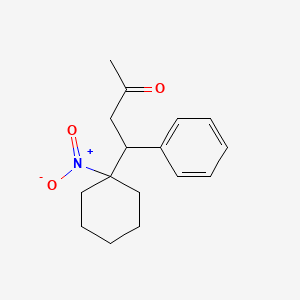

![Benzamide, N-methyl-2,4-dinitro-6-[(phenylmethyl)thio]-](/img/structure/B14252427.png)
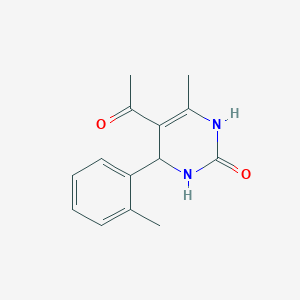
![Tris[3,5-bis(trifluoromethyl)phenyl]alumane](/img/structure/B14252433.png)

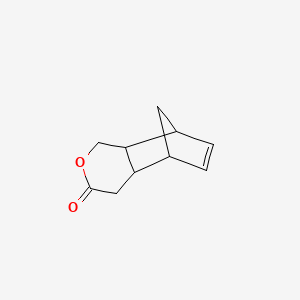
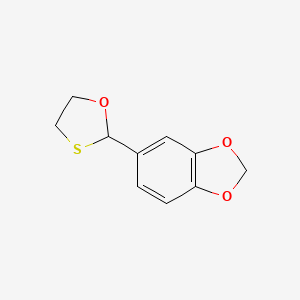
![S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14252463.png)

